N-(3-Pyridinylmethyl)cyclopropanamine dihydrochloride

Overview

Description

“N-(3-Pyridinylmethyl)cyclopropanamine dihydrochloride” is a unique chemical compound provided by Sigma-Aldrich . It is typically sold in solid form . The product is usually shipped within 2 business days .

Synthesis Analysis

Unfortunately, specific synthesis information for “N-(3-Pyridinylmethyl)cyclopropanamine dihydrochloride” is not available in the search results. Sigma-Aldrich does not collect analytical data for this product .Molecular Structure Analysis

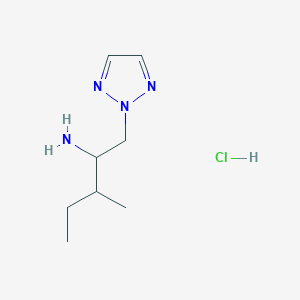

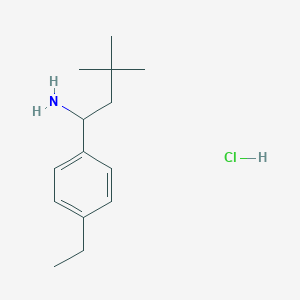

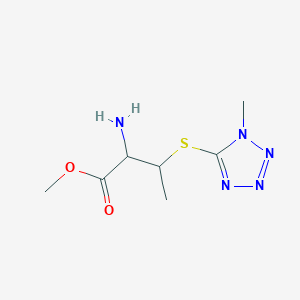

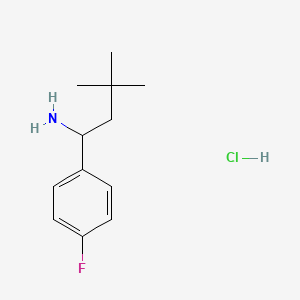

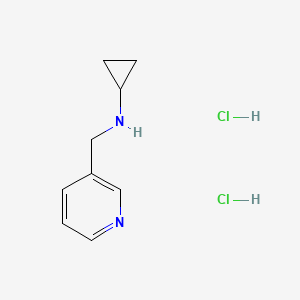

The linear formula for “N-(3-Pyridinylmethyl)cyclopropanamine dihydrochloride” is C9 H12 N2. 2 Cl H . The SMILES string representation is C1 (NCC2=CC=CN=C2)CC1.Cl.Cl .Chemical Reactions Analysis

Specific chemical reaction information for “N-(3-Pyridinylmethyl)cyclopropanamine dihydrochloride” is not available in the search results. Sigma-Aldrich does not collect analytical data for this product .Physical And Chemical Properties Analysis

“N-(3-Pyridinylmethyl)cyclopropanamine dihydrochloride” is a solid at room temperature . The flash point is not applicable . The product is classified as a Combustible Solid under Storage Class Code 11 .Scientific Research Applications

Oxidative N-dealkylation and Cytochrome P450 Enzyme Probes

Research has investigated the oxidative N-dealkylation of cyclopropylamines, a process important for understanding how these compounds inactivate cytochrome P450 enzymes. A study by Shaffer et al. (2001) explored the fate of the cyclopropyl group during this reaction, providing insights into the enzymatic mechanisms involving cyclopropylamines. This research is crucial for designing probes to study cytochrome P450 enzymes, which are key in drug metabolism (Shaffer, Morton, & Hanzlik, 2001).

Enantioselective Synthesis

Another application is in the enantioselective synthesis of γ-lactams, which are significant in pharmaceuticals. Pedroni and Cramer (2015) developed a method using palladium(0)-catalyzed C-H functionalization of cyclopropanes to synthesize cyclopropane-fused γ-lactams with high enantioselectivity, showcasing the utility of cyclopropylamine derivatives in producing complex, biologically active molecules (Pedroni & Cramer, 2015).

Direct N-cyclopropylation

Gagnon et al. (2007) reported on the direct N-cyclopropylation of cyclic amides and azoles, highlighting the importance of cyclopropylamines in medicinal chemistry due to their unique spatial, electronic features, and high metabolic stability. This work opens new avenues for synthesizing nitrogen-containing heterocycles, which are prevalent in drug discovery (Gagnon et al., 2007).

LSD1 Inhibitors

Cyclopropanamine compounds have been investigated for their potential as LSD1 inhibitors, which are explored for treating various diseases including schizophrenia and Alzheimer’s. Blass (2016) discussed the synthesis of functionalized cyclopropanamine inhibitors of LSD1, demonstrating their application in the development of novel therapeutics (Blass, 2016).

Material Science Applications

In the field of material science, cyclopropylamine-modified polymers have been studied for their potential in cell culture applications. Chan et al. (2017) fabricated cyclopropylamine-modified plasma polymerised poly(methyl methacrylate) thin films, investigating their microstructure, surface morphology, and biocompatibility. This research highlights the role of cyclopropylamine derivatives in developing surfaces for biological applications (Chan et al., 2017).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-(pyridin-3-ylmethyl)cyclopropanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.2ClH/c1-2-8(6-10-5-1)7-11-9-3-4-9;;/h1-2,5-6,9,11H,3-4,7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKWXWIVFHYBUQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CN=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.